4-[4-(Trifluoromethyl)phenyl]-4-piperidinol HCl
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Overview
Description
4-[4-(Trifluoromethyl)phenyl]-4-piperidinol hydrochloride is an organic compound that belongs to the class of trifluoromethylbenzenes It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidinol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Trifluoromethyl)phenyl]-4-piperidinol hydrochloride typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the aldehyde group to an alcohol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
On an industrial scale, the production of 4-[4-(Trifluoromethyl)phenyl]-4-piperidinol hydrochloride may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Trifluoromethyl)phenyl]-4-piperidinol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces various alcohol derivatives.
Scientific Research Applications
4-[4-(Trifluoromethyl)phenyl]-4-piperidinol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Industry: The compound is utilized in the production of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[4-(Trifluoromethyl)phenyl]-4-piperidinol hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperidinol moiety may contribute to the compound’s binding affinity to certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: This compound shares a similar structure but has a chlorine atom instead of a hydrogen atom on the phenyl ring.
4-(Trifluoromethyl)benzylamine: Another related compound with a benzylamine group instead of a piperidinol moiety.
Uniqueness
4-[4-(Trifluoromethyl)phenyl]-4-piperidinol hydrochloride is unique due to its specific combination of a trifluoromethyl group and a piperidinol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]piperidin-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO.ClH/c13-12(14,15)10-3-1-9(2-4-10)11(17)5-7-16-8-6-11;/h1-4,16-17H,5-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNRLBOCSADTAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)C(F)(F)F)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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